1,7-Diazabicyclo[5.3.1]undecane
Description
1,7-Diazabicyclo[5.3.1]undecane is a bicyclic organic compound featuring two nitrogen atoms within its fused ring system. Bicyclic amines like this are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity in drug design . The [5.3.1] ring system distinguishes it from other bicyclic frameworks, such as [5.2.2] or [5.5.0], by its unique bridge sizes and strain distribution.
Properties
CAS No. |
100098-21-3 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,7-diazabicyclo[5.3.1]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-5-10-7-4-8-11(9-10)6-3-1/h1-9H2 |
InChI Key |
XEBGLEVANPDBNO-UHFFFAOYSA-N |
SMILES |
C1CCN2CCCN(C2)CC1 |
Canonical SMILES |
C1CCN2CCCN(C2)CC1 |
Other CAS No. |
100098-21-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,7-Dioxaspiro[5.5]undecane (Olean)
- Structure : A spiroacetal with two oxygen atoms in a [5.5] spiro system, contrasting with the nitrogen-containing bicyclo[5.3.1] framework.
- Source/Natural Role : Acts as a pheromone in insects like Coraebus undatus () and Dacus oleae (). Attracts conspecifics, particularly in mating contexts.
- Synthesis : Synthesized via cross metathesis starting from butane-1,4-diol, emphasizing cost-efficiency ().
- Activity: Exhibits dose-dependent antennal responses in beetles, with higher sensitivity in females ().
8,11,11-Trimethyl-bicyclo[5.3.1]undecane-3-one (Norcyperone)
- Structure: A norsesquiterpene with a bicyclo[5.3.1] skeleton, methyl substituents, and a ketone group. A tetrahydrofuran ring at C-5/C-8 further differentiates it ().
- Source : Isolated from Cyperus rotundus rhizomes, marking it as a natural product.
- Synthetic Relevance : First reported natural compound of its type, contrasting with synthetic derivatives of 1,7-diazabicyclo[5.3.1]undecane.
Key Difference : The presence of a ketone and tetrahydrofuran ring introduces polarity and reactivity distinct from the diazabicyclo compound’s amine-driven basicity.
4-Azatricyclo[5.2.2.0²,⁶]undecane Derivatives
- Structure : Tricyclic system with one nitrogen atom and additional functional groups (e.g., ketones, hydroxypropyl chains) ().
- Synthesis: Derived from epoxide reactions and amine additions, yielding amino-alcohol derivatives.
Key Difference : The tricyclic framework and substitution patterns expand structural diversity but reduce conformational flexibility compared to bicyclo[5.3.1] systems.
Diazabicyclo[5.2.2]undecane
- Structure : A [5.2.2] bicyclic system with two nitrogen atoms, differing in bridge size from [5.3.1] ().
- Synthesis: Produced via enolate alkylation of diketopiperazines (DKPs), demonstrating reactivity pathways influenced by ring strain ().
- Relevance: Highlights how minor bridge alterations impact synthetic accessibility and stability.
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
